Megestrol

Descripción

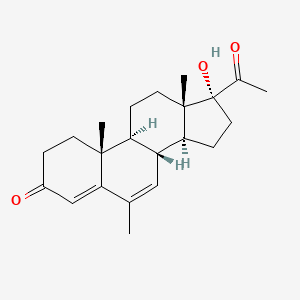

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIMPSPISRVBPZ-NWUMPJBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009330 | |

| Record name | Megestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE OR ALMOST WHITE, CRYSTALLINE POWDER; SPARINGLY SOL IN ALC; SLIGHTLY SOL IN ETHER & FIXED OILS; SOL IN ACETONE; VERY SOL IN CHLOROFORM /ACETATE/ | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 6,17a-dimethyl-3,17-dioxo-D-homoandrosta-4,6-dien-17aalpha-yl acetate (D-homo megestrol acetate), 6alpha-methyl-3,20-dioxopregn-4-en-17-yl acetate (medroxyprogesterone acetate), 6-methyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate, 6-methylene-3,20-dioxopregn-4-en-17-yl acetate (6-methylene hydroxyprogesterone acetate) and 6-methyl-17-hydroxypregna-4,6-diene-3,20-dione (megestrol). /Megestrol acetate/ | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3562-63-8 | |

| Record name | Megestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Megestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6LD1M70M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEGESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Context and Evolution of Megestrol Research

Early Development and Initial Therapeutic Explorations

Megestrol acetate (B1210297) was first synthesized in England in 1963. nih.gov Its initial introduction into medical use was in 1963, specifically within birth control pills, positioning it as a "first-generation" progestin. wikipedia.orgebi.ac.uk Early research also explored its potential in cancer treatment. This compound acetate was first studied for the treatment of breast cancer in 1967, making it one of the early progestins evaluated for this disease. wikipedia.org A subsequent study on breast cancer treatment was conducted in 1974. wikipedia.org In the United States, this compound acetate was reportedly introduced for the treatment of endometrial cancer in 1971. wikipedia.org

Shifting Research Paradigms and Emergent Applications

While initially explored for hormonal cancers, research into this compound acetate expanded due to observed side effects. A notable shift in research paradigms occurred with the recognition of this compound acetate's effect on appetite stimulation and weight gain. patsnap.comwikipedia.org This led to interest in its potential use for wasting syndromes. In 1986, a paper was published proposing the study and potential use of this compound acetate in cachexia. wikipedia.org

Following phase III clinical trials, this compound acetate was approved in the United States in 1993 as an oral suspension for the treatment of anorexia-cachexia syndrome associated with cancer and other chronic conditions, including HIV/AIDS. nih.govwikipedia.orgebi.ac.uk This marked a significant emergent application beyond its initial oncological focus. The precise mechanism by which this compound acetate stimulates appetite and causes weight gain is not fully understood, but it is thought to involve both direct and indirect pathways, potentially including effects on neuropeptide Y and antagonism of catabolic cytokines. nih.govumich.edueuropa.euresearchgate.net

Research has continued to investigate this compound acetate in various contexts. Studies have evaluated its effectiveness in improving appetite and weight gain in different patient populations, including older adults with unintentional weight loss and patients with cystic fibrosis. umich.edugn1.link For instance, a study involving four patients with severe cystic fibrosis lung disease, anorexia, and weight loss showed improved appetite and significant weight gain after receiving this compound acetate. umich.edu

The bioavailability of this compound acetate has also been a focus of research, leading to the development of different formulations to enhance its pharmacokinetic properties. researchgate.netdovepress.com This includes tablet forms, concentrated oral suspensions, and formulations utilizing nanocrystal technology designed to improve solubility and dissolution rates for this BCS class II drug. researchgate.netdovepress.commdpi.com Preclinical data on nanocrystal formulations suggest the potential for more rapid clinical responses by increasing plasma levels quickly. researchgate.netresearchgate.net

This compound acetate has also been studied for other potential applications, including in the palliative management of advanced prostate cancer, where it has shown antiandrogen activity by lowering testosterone (B1683101) levels and blocking androgen receptor binding. nih.govkarger.com A clinical case reported this compound acetate managing resistance to androgen receptor-targeted agents in a patient with metastatic castration-resistant prostate cancer, leading to biochemical and radiological response. karger.com

Furthermore, research has explored the effects of this compound acetate on cardiac function in models of cancer cachexia-induced cardiomyopathy, suggesting a potential role in protecting against heart atrophy. nih.gov

While this compound acetate has a long history in cancer treatment, particularly for breast and endometrial cancers, its use in breast cancer has become less frequent with the advent of newer agents, although it remains a reasonable option in cost-sensitive environments or after failure of other therapies. nih.govnih.gov

Mechanisms of Action: Molecular and Cellular Foundations

Progesterone (B1679170) Receptor Agonism and Downstream Signaling Pathways

Megestrol functions as a potent agonist of the progesterone receptor, mimicking the actions of endogenous progesterone. nih.govpatsnap.commedkoo.com This interaction is central to many of its physiological effects.

Upon binding to this compound, the progesterone receptor undergoes conformational changes, dimerizes, and translocates to the cell nucleus. medkoo.comcancer.gov In the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. medkoo.com This binding event modulates the transcription of these genes, leading to altered protein synthesis. cancer.gov In progesterone receptor-positive cells, this can result in the regulation of genes involved in various cellular functions, including growth and differentiation. patsnap.com Studies have shown that this compound acetate (B1210297) can partially inhibit the expression of estrogen-dependent secretory proteins and certain constituent proteins in rat uterine epithelium. hres.cahres.ca The two functional isoforms of the progesterone receptor, PR-A and PR-B, have distinct roles in gene expression, and this compound acetate's effects can be mediated through these isoforms. researchgate.netnih.gov For instance, this compound acetate has been shown to downregulate cyclin D1 expression while upregulating p21 and p16 expression via the PR-B isoform in endometrial cancer cells, contributing to cellular senescence. nih.gov

Through its agonistic activity at progesterone receptors, this compound influences cellular growth and differentiation. patsnap.com In hormone-sensitive tissues, such as the endometrium and breast, progesterone signaling typically promotes differentiation and can inhibit proliferation. eur.nl this compound acetate interacts with progesterone receptors to stimulate cell maturation through a progestin-inducing mechanism. hres.cahres.caskf-oncology.com This modulation of cell growth and differentiation is particularly relevant to its use in certain hormone-dependent cancers. patsnap.com

This compound exhibits anti-gonadotropic effects by suppressing the secretion of gonadotropins, specifically luteinizing hormone (LH), from the pituitary gland. nih.govcancer.govhres.cawikipedia.orgcancercareontario.ca This occurs through a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis, mediated by the activation of progesterone receptors. nih.govcancer.govwikipedia.org The suppression of LH release subsequently leads to a decrease in the production of sex hormones, including androgens and estrogens, by the gonads. cancer.govhres.cawikipedia.org This reduction in circulating sex hormone levels contributes to this compound's functional antiandrogenic and antiestrogenic effects. wikipedia.org While the precise ovulation-inhibiting dosage of this compound acetate is not fully known, it has been used in contraceptive formulations, demonstrating its ability to interfere with fertility through pituitary inhibition. wikipedia.org Studies in healthy men have also shown that this compound can decrease LH levels. researchgate.net

Pharmacologic doses of this compound acetate have been shown to exert a direct cytotoxic effect on human breast cancer cells in vitro. hres.cahres.caskf-oncology.comcancercareontario.ca Beyond its hormonal effects, this compound acetate is capable of modifying and even abolishing the stimulatory effects of estrogen on breast cancer cell lines. hres.cahres.caskf-oncology.comboehringer-ingelheim.com The precise mechanism of this direct cytotoxic action is not fully elucidated, but it contributes to its antineoplastic properties. hres.cahres.caskf-oncology.comboehringer-ingelheim.com

Anti-Gonadotropic Effects and Pituitary Inhibition

Glucocorticoid Receptor Interactions and Related Activities

In addition to its primary activity at progesterone receptors, this compound also interacts with glucocorticoid receptors (GR). nih.govpatsnap.comhres.cahres.caskf-oncology.comwikipedia.orgguidetopharmacology.orgnih.gov

This compound has been suggested to be a glucocorticoid agonist. nih.gov Research indicates that this compound binds more strongly to glucocorticoid receptors than cortisol, the primary naturally occurring ligand, with a reported affinity of 46% compared to cortisol's 25% affinity in one study. nih.govnih.govsemanticscholar.org This agonistic property at glucocorticoid receptors contributes to some of the observed effects of this compound. patsnap.comnih.govsemanticscholar.org The interaction with GR can influence various physiological processes, including metabolic effects and potentially the modulation of appetite and weight gain. patsnap.commedkoo.comsemanticscholar.org this compound's glucocorticoid activity is considered slight but definite. hres.ca This interaction can also lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.netsemanticscholar.orgdrugs.com

Modulation of Central and Peripheral Metabolic Pathways

This compound is thought to influence both central and peripheral metabolic pathways. While the exact mechanisms are not completely understood, it is suggested that this compound may alter metabolic processes by interfering with the production or action of certain mediators drugbank.comdrugs.com. This interference could potentially lead to shifts in how the body processes and stores nutrients, contributing to weight gain.

Influence on Inflammatory and Metabolic Mediators

A significant aspect of this compound's mechanism involves its interaction with inflammatory and metabolic mediators. This is particularly relevant in conditions like cachexia, where inflammation plays a key role in weight loss and tissue wasting amegroups.cnamegroups.orgnih.gov.

Down-regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6)

Studies suggest that this compound can down-regulate the synthesis and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) drugs.comnih.govresearchgate.netoup.com. These cytokines are known to contribute to the hypercatabolic state seen in conditions like cancer-related cachexia syndrome (CACS), promoting muscle wasting and loss of adipose tissue amegroups.cnamegroups.orgnih.gov. By reducing the levels of these mediators, this compound may help to ameliorate the symptoms of cachexia nih.govresearchgate.net.

Research findings have indicated that this compound acetate can lead to a decrease in circulating levels of inflammatory cytokines like IL-6 and TNF-α oup.com.

| Cytokine | Effect of this compound | Supporting Evidence |

| TNF-α | Down-regulation/Reduction in serum levels | drugs.comnih.govresearchgate.netoup.com |

| IL-1 | Down-regulation/Inhibition of production | drugs.comnih.govresearchgate.net |

| IL-6 | Down-regulation/Reduction in serum levels | drugs.comnih.govresearchgate.netoup.com |

Up-regulation of Orexigenic Neuropeptides (e.g., Neuropeptide Y)

This compound is believed to stimulate appetite, and one proposed mechanism for this effect is the up-regulation of orexigenic (appetite-stimulating) neuropeptides, such as Neuropeptide Y (NPY) drugs.comresearchgate.netwjgnet.com. NPY is a potent appetite stimulant found in the brain, primarily in the hypothalamus nih.govnih.gov. Studies in rats have shown that this compound acetate administration increased food and water intake and significantly increased NPY concentrations in various hypothalamic regions involved in appetite regulation nih.gov. This suggests that this compound may stimulate the synthesis, transport, and release of NPY, contributing to its appetite-stimulating effects researchgate.netnih.gov.

Interference with Cachectin Production and Action

Cachectin, also known as TNF-α, is a hormone that inhibits adipocyte lipogenic enzymes and plays a role in cachexia drugbank.comdrugs.comresearchgate.netaureatehealthcare.com. This compound has been suggested to alter metabolic pathways via interference with the production or action of mediators such as cachectin drugbank.comdrugs.comaureatehealthcare.com. This interference could potentially counteract the catabolic effects of cachectin, thereby contributing to weight gain and the management of cachexia.

Potential Antiandrogen Activity and Enzyme Inhibition

Beyond its effects on metabolism and inflammation, this compound may also possess antiandrogen activity and influence enzymes involved in androgen metabolism hres.cahres.cabccancer.bc.ca.

Suppression of Adrenal Androgens

This compound acetate may have antiandrogen activity and can suppress adrenal androgens hres.cahres.cabccancer.bc.ca. This effect is thought to be related to its influence on the hypothalamic-pituitary-adrenal axis, potentially through a central glucocorticoid effect that leads to a negative feedback mechanism on adrenal steroid production palliativedrugs.orgnews-medical.net. Suppression of adrenal androgens can be relevant in the treatment of hormone-sensitive cancers, such as prostate cancer, where reducing androgen levels is a therapeutic strategy hres.cahres.ca.

2.4.2. Inhibition of 5-alpha Reductase

This compound, a synthetic progestin, has been investigated for its potential to inhibit the enzyme 5-alpha reductase (5α-reductase). bccancer.bc.ca This enzyme plays a crucial role in steroid metabolism, particularly in converting testosterone (B1683101), a major androgen, into the more potent androgen dihydrotestosterone (B1667394) (DHT). wikipedia.orgurotoday.com DHT is implicated in the development and progression of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and prostate cancer. urotoday.comresearchgate.netkarger.com

Research findings indicate that this compound acetate can influence 5α-reductase activity. One study involving patients with benign prostatic hypertrophy treated with this compound acetate showed a decrease in prostate 5α-reductase activity. nih.govoup.com When minced prostate tissue from these patients was incubated with radiolabeled testosterone and androstenedione (B190577), the formation of reduced products, indicative of 5α-reductase activity, was significantly lower compared to control values. nih.govoup.com Specifically, the activity decreased to 31% and 39% of control values when using ³H-testosterone and ¹⁴C-androstenedione as substrates, respectively. nih.govoup.com This suggests that this compound acetate treatment leads to a reduction in the enzyme's capacity to convert these substrates.

Furthermore, the same study observed a substantial decrease in endogenous DHT levels within the prostate tissue of this compound acetate-treated patients. nih.govoup.com Endogenous DHT levels averaged 1.1 ng/g of tissue in the treated group, which was significantly less than the average of 3.9 ng/g found in the control group (P < 0.001). nih.govoup.com This reduction in tissue DHT levels aligns with the observed inhibition of 5α-reductase activity. nih.govoup.com

While the precise mechanism by which this compound acetate achieves this inhibition is not fully elucidated, the observed reduction in 5α-reductase activity and subsequent decrease in DHT levels suggest a direct or indirect interference with the enzyme's function. karger.comhres.ca Some proposed mechanisms for this compound acetate's action in prostate conditions include the suppression of luteinizing hormone (leading to reduced testicular androgens), antiandrogen activity, suppression of adrenal androgens, and potentially the inhibition of enzymes critical to androgen metabolism within the prostate, such as 5α-reductase. karger.comhres.ca

Here is a summary of the research findings on the effect of this compound acetate on prostate 5α-reductase activity and DHT levels:

| Parameter | Control Group (Mean ± SE) | This compound Acetate Group (Mean ± SE) | p-value |

| Prostate 5α-reductase activity (% of control)¹ | 100% | 31-39% | Not specified |

| Endogenous DHT levels in prostate (ng/g) | 3.9 ± 0.49 | 1.1 ± 0.26 | < 0.001 |

¹Measured by the conversion of radiolabeled testosterone and androstenedione to reduced products.

This compound, a synthetic progestin, is primarily recognized for its application in managing wasting syndromes, notably cachexia associated with conditions like cancer and HIV/AIDS. While its precise mechanisms of action in these contexts are not fully elucidated, research has explored its physiological effects extending beyond typical receptor binding and its systemic disposition dynamics. This article focuses exclusively on the pharmacodynamics and systemic disposition research related to this compound.

Pharmacodynamics and Systemic Disposition Research

Absorption and Systemic Exposure Dynamics

Bioavailability Characteristics and Modulating Factors

Megestrol is generally well absorbed following oral administration. nih.govmims.comdrugbank.com Time to peak plasma concentrations for this compound acetate (B1210297) tablets typically ranges from 1 to 3 hours. nih.govmims.com For oral suspension formulations, the time to peak concentration can be around 5 hours. mims.com The oral bioavailability of this compound acetate has been reported to be approximately 100%. wikipedia.org

Factors can modulate this compound's bioavailability. Food intake has been shown to affect the absorption of this compound acetate oral suspension. Administration with food can result in higher plasma concentrations compared to fasting conditions. fda.gov For a concentrated oral suspension, peak concentrations (Cmax) and area under the curve (AUC) were significantly higher (54.8% and 43.3%, respectively) under fed conditions compared to fasting. nih.gov For an original formulation, Cmax and AUC were also higher (12.9% and 24.4%, respectively) under fed conditions compared to fasting, although the effect was less pronounced than with the concentrated suspension. nih.gov

Biotransformation and Elimination Pathways

Hepatic Metabolism and Cytochrome P450 Involvement

This compound is primarily metabolized in the liver. nih.gov The metabolism involves both UDP-glucuronosyltransferases (UGTs) and the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP3A4 and CYP3A5 are involved in the oxidative metabolism of this compound acetate, with CYP3A4 being the only contributing enzyme at lower substrate concentrations (28 µM) and both contributing at higher concentrations (62 µM). nih.gov Following oxidation, this compound acetate is converted into secondary glucuronides by UGT2B17, among other UGTs. nih.gov

In vitro studies using human liver microsomes have indicated that this compound acetate can cause slight inhibition of several CYP isoforms, including CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govfda.gov However, the concentrations at which this inhibition occurs (IC50 > 50 µM) are substantially higher than typical maximum plasma concentrations observed in pharmacokinetic studies, suggesting that the potential for clinically significant drug interactions through inhibition of these enzymes under normal clinical situations is minimal to slight. fda.gov In contrast, this compound acetate has been identified as a specific inducer of CYP3A4, mediated by the human pregnane (B1235032) X receptor (hPXR). researchgate.net This induction of CYP3A4 could potentially lead to drug interactions with other medications that are substrates of this enzyme. researchgate.net Studies in cryopreserved human hepatocytes did not show induction of CYP1A2, CYP2C9, and CYP3A4 activity by this compound at tested concentrations (0.25, 2.5, and 25 µM). fda.govfda.gov

This compound metabolites identified in the urine, primarily glucuronide conjugates, account for a small percentage (5-8%) of the administered dose. drugbank.comfda.govoncostrol.com No active metabolites have been identified. drugbank.com

Excretion Routes and Recovery Rates

The major route of this compound elimination in humans is via urinary excretion. nih.govdrugbank.comfda.govoncostrol.com Urinary excretion rates vary, typically ranging from 56.5% to 78.4% (with a mean of 66.4%) of the administered dose. nih.govoncostrol.com Fecal excretion is another route, accounting for approximately 7.7% to 30.3% (with a mean of 19.8%) of the dose. nih.govoncostrol.com The total recovered radioactivity from both urine and feces within 10 days has been reported to range from 83.1% to 94.7%, with a mean of 86.2%. oncostrol.com Some radioactivity not recovered in urine and feces may be accounted for by respiratory excretion as labeled carbon dioxide and fat storage. drugbank.com

Table 1: Excretion Routes and Recovery Rates of this compound

| Excretion Route | Range of Recovery (%) | Mean Recovery (%) |

| Urine | 56.5 - 78.4 | 66.4 |

| Feces | 7.7 - 30.3 | 19.8 |

| Total Recovered | 83.1 - 94.7 | 86.2 |

Pharmacokinetic Parameter Variability

Pharmacokinetic studies have indicated variability in this compound parameters. The oral absorption of this compound acetate has been shown to be variable in healthy male volunteers. hres.cafda.gov Plasma elimination half-life is also highly variable, ranging from approximately 10 to 120 hours. fda.gov In one study, the plasma elimination half-life ranged from 9.9 to 104.9 hours with a mean of 34.2 hours in healthy male volunteers receiving a 160 mg dose administered as 40 mg four times daily. hres.ca Another source reports a mean elimination half-life of 34 hours with a range of 13 to 105 hours. wikipedia.org The half-life of a 160 mg dose was reported as 37.6 hours, while for doses of 60-90 mg, the biological half-life was 3.5 days. hres.ca

In studies evaluating different formulations, the main source of variability in pharmacokinetic parameters was found to be intersubject variability, with the drug formulation playing only a minor and non-significant role. nih.govsemanticscholar.org

Clinical Efficacy and Therapeutic Applications: Research Themes

Anorexia-Cachexia Syndrome Research

Anorexia-cachexia syndrome (ACS) is a complex metabolic disorder characterized by loss of appetite, weight loss, and tissue wasting, significantly impacting quality of life and survival in various chronic illnesses, including cancer and HIV/AIDS. amegroups.orgamegroups.cn Megestrol acetate (B1210297) has been studied extensively for its potential to mitigate these effects.

Efficacy in Cancer-Related Anorexia-Cachexia

Clinical trials and meta-analyses have evaluated the effectiveness of this compound acetate in cancer patients experiencing anorexia and cachexia. Studies have shown that this compound acetate can lead to increased appetite and weight gain in this population. amegroups.orgamegroups.cnnih.gov A meta-analysis including data from 1,142 cancer patients with ACS across 11 randomized controlled trials found that patients treated with this compound acetate had significantly increased weight gain and improved appetite compared to control groups. amegroups.org Specifically, there was a 117% greater risk for weight gain with this compound acetate. amegroups.org

However, some reviews indicate that while appetite may improve, the weight gain is often primarily adipose tissue rather than lean muscle mass. mypcnow.orgnih.gov A systematic review and meta-analysis concluded that this compound acetate did not appear to produce significant weight gain in patients with advanced cancers, and there was no significant difference between high-dose and low-dose regimens in terms of weight gain. mdpi.com Another meta-analysis indicated a significant increase in body weight following short-term intervention (≤8 weeks) and when used concurrently with radiation/chemotherapy, although the magnitude of the effect was small. researchgate.net

Data on weight change and appetite improvement in cancer-related anorexia-cachexia from selected studies:

| Study Design | Patient Population (Cancer Type) | Intervention (this compound Acetate Dose) | Control Group | Key Findings (Weight Change) | Key Findings (Appetite Improvement) |

| Meta-analysis of 11 RCTs amegroups.org | Various Cancers | Various doses | Control | Increased weight gain (RR 2.17; 95% CI: 1.59-2.97) | Increased appetite improvement (RR 4.68; 95% CI: 3.25-6.76) |

| Randomized, controlled trial nih.gov | Advanced Cancer | 480 mg/d or 960 mg/d | Placebo | Trend towards beneficial effects; 6/15 (480mg) and 6/11 (960mg) gained weight | Appetite improvement similar in all groups |

| Phase III randomized clinical trial ascopubs.org | Cancer Anorexia/Cachexia | 160, 480, 800, or 1,280 mg/d | Not specified | Trend for more nonfluid weight gain with higher doses | Positive dose-response effect on appetite stimulation (P ≤ .02) ascopubs.org |

| Systematic review and meta-analysis mdpi.com | Advanced Cancers | High-dose (>320 mg/day), Low-dose (≤320 mg/day) | Not specified | Did not appear to improve weight gain overall; high-dose tended to result in weight loss | Insufficient studies for meta-analysis |

| 2018 systematic review (4 RCTs with cancer patients) aafp.org | Various Cancers | 160 to 320 mg/day | Placebo | Mean gain: 5.25 lb (2.38 kg); 95% CI, 2.20 to 8.16 lb (1.0 to 3.7 kg) | Improved appetite |

Efficacy in HIV/AIDS-Associated Cachexia

This compound acetate has also been approved and used for the treatment of anorexia, cachexia, or unexplained weight loss in patients with AIDS. amegroups.cnresearchgate.netcapes.gov.brcochranelibrary.comresearchgate.net Clinical trials have demonstrated its effectiveness in promoting weight gain and improving appetite in HIV-infected individuals with significant weight loss. researchgate.netnih.govkarger.comaap.orgnih.gov

In a randomized placebo-controlled trial involving patients with AIDS and weight loss, this compound acetate at a dose of 800 mg/day resulted in a significantly greater mean maximum weight gain and appetite stimulation compared to placebo. nih.govkarger.com Another trial with 271 patients showed that a maximum weight gain of at least 5 lb (2.25 kg) was observed in a significantly higher percentage of patients in the 800 mg/day group (64.2%) compared to the placebo group (21.4%). nih.govkarger.com Mean weight change from baseline was also significantly greater in the this compound acetate group. nih.govkarger.comnih.gov Studies have also indicated an increase in lean body mass and caloric intake in patients treated with this compound acetate. nih.govnih.gov

Data on weight change and appetite improvement in HIV/AIDS-associated cachexia from selected studies:

| Study Design | Patient Population (Condition) | Intervention (this compound Acetate Dose) | Control Group | Key Findings (Weight Change) | Key Findings (Appetite Improvement) |

| Randomized placebo-controlled trial nih.govkarger.com | AIDS with weight loss | 800 mg/day | Placebo | Significantly greater mean maximum weight gain (p = 0.027); +8.3 lb mean change nih.govkarger.comnih.gov | Significantly greater appetite stimulation (p = 0.021) nih.govkarger.comnih.gov |

| Randomized placebo-controlled trial (n=271) nih.govkarger.comnih.gov | AIDS with anorexia/cachexia | 100, 400, or 800 mg/day | Placebo | 64.2% (800mg), 57% (400mg), 24% (placebo) gained ≥ 5 lbs nih.govkarger.comnih.govfda.gov; Mean weight increase in 400mg and 800mg groups fda.gov | Significant improvement in appetite with 800 mg nih.govkarger.comnih.gov |

| Retrospective survey aap.org | HIV-infected children | Median 7.91 mg/kg/day | Not applicable | Associated with significant weight gain | Not specified |

| Phase 2 interventional study (nanocrystal formulation) researchgate.net | HIV-positive patients | Nanocrystal formulation | Oral suspension | Significant weight gain compared to oral suspension | Not specified |

Impact on Quality of Life Parameters in Cachexia

A meta-analysis indicated that this compound acetate did not improve quality of life based on available studies, although the number of studies examining this outcome was limited. nih.govmdpi.com Another meta-analysis similarly concluded that this compound acetate does not improve quality of life in patients with cancer-related anorexia-cachexia. aafp.org

Data on quality of life impact in cachexia from selected studies:

| Study Design | Patient Population (Condition) | Intervention (this compound Acetate) | Control Group | Key Findings (Quality of Life) |

| Systematic review and meta-analysis nih.govmdpi.com | Cancer-related anorexia/cachexia | Various doses | Not specified | Did not appear to improve quality of life; limited studies available for meta-analysis. nih.govmdpi.com |

| 2018 systematic review (2 RCTs with cancer patients) aafp.org | Cancer-related anorexia/cachexia | 160 to 320 mg/day | Placebo | Did not improve quality of life (SMD = −3.9; 95% CI, −8.1 to 0.4) aafp.org |

| Randomized placebo-controlled trial nih.gov | AIDS-related weight loss | 800 mg/day | Placebo | Associated with patient-reported improvement in overall sense of well-being. nih.gov |

| Review of studies in elderly patients nih.govtandfonline.com | Elderly patients with cachexia | Not specified | Not specified | Improved quality of life and appetite; reduction in pro-inflammatory cytokines associated with improved QoL. nih.govtandfonline.com |

| Cochrane review update cochranelibrary.com | Cancer, AIDS, and other pathologies | Various doses | Placebo | Did not improve quality of life; clinical and statistical heterogeneity found. cochranelibrary.com |

Antineoplastic Efficacy in Hormone-Sensitive Cancers

This compound acetate is a synthetic progestin with anti-estrogenic and antineoplastic activity. mims.comguidetopharmacology.org Its use has been investigated in hormone-sensitive cancers, particularly breast and endometrial cancers. wikipedia.org

Breast Cancer Research

Hormonal therapy is a cornerstone in the treatment of hormone-dependent breast cancer. This compound acetate has been evaluated as a hormonal treatment option for advanced breast cancer. nih.govkarger.com Studies have shown that this compound acetate can be effective in treating advanced breast cancer, with reported response rates in clinical trials. karger.com

More recent research continues to explore the role of this compound acetate in breast cancer treatment, often in combination with other therapies. A phase II trial (PIONEER) is investigating the effect of combining this compound acetate with letrozole (B1683767) (an aromatase inhibitor) in post-menopausal women with early-stage ER-positive breast cancer. crukcambridgecentre.org.ukmycancergenome.orgcancerresearchuk.org Initial results from this trial suggest that adding this compound to standard hormone therapy could be more effective in stopping tumor growth than letrozole alone. crukcambridgecentre.org.uk

Data on response rates in breast cancer from selected studies:

| Study Design | Patient Population (Condition) | Intervention (this compound Acetate Dose) | Comparison | Key Findings (Response Rate) |

| Randomized, controlled trial nih.gov | Postmenopausal women with metastatic breast cancer | This compound acetate | Tamoxifen (B1202) | Efficacy (response rate and duration of remission) was equal to tamoxifen. nih.gov |

| Review of clinical trials karger.com | Advanced breast cancer | Various doses | Not specified | Overall response rate of 27% reported across over 2,000 patients. karger.com Efficacy comparable to tamoxifen and other hormonal treatments in randomized trials. karger.com |

| Phase III trial (Piedmont Oncology Association) ascopubs.org | Advanced breast cancer (post-tamoxifen) | 160 mg/d vs. 800 mg/d | Standard dose | High-dose: 27% complete + partial response rate; Standard-dose: 10% complete + partial response rate (P = .005) ascopubs.org |

Endometrial Cancer Research

Progestins, including this compound acetate, are a widely used form of endocrine therapy for advanced or recurrent endometrial carcinoma, particularly in low-grade, ER+/PR+ve tumors. mdpi.comascopubs.orgascopubs.orgnih.gov this compound acetate has demonstrated antineoplastic properties in endometrial cancer cells. nih.gov

Current research is exploring this compound acetate in combination with other agents for endometrial cancer. A phase Ib/II trial is testing the combination of ipatasertib (B1662790) (an AKT inhibitor) with this compound acetate versus this compound acetate alone in patients with recurrent or metastatic endometrioid endometrial cancer, with the hypothesis that the combination may be more effective. wisc.edunrgoncology.orgcancer.gov Another phase II trial is investigating the addition of pterostilbene (B91288) to this compound acetate, based on in vitro studies suggesting a synergistic antiproliferative effect. mdpi.com

Data on response rates in endometrial cancer from selected studies:

| Study Design | Patient Population (Condition) | Intervention (this compound Acetate Dose) | Comparison | Key Findings (Response Rate) |

| GOG Study #121 (Phase II) mdpi.comascopubs.orgnih.gov | Advanced or recurrent endometrial carcinoma | 800 mg/d | Not applicable | Overall response rate: 24% (11% complete response, 13% partial response) in assessable patients (n=54). mdpi.comascopubs.orgnih.gov Response rate significantly higher in grade 1 or 2 lesions (37%). ascopubs.orgnih.gov |

| Review of outcomes with progestins ascopubs.org | Recurrent and metastatic endometrial cancer | This compound acetate (primarily) | Not applicable | Overall response rates reported in the range of 20-25%, with responses up to 25-35% in ER+/PR+ve tumors. ascopubs.org |

Prostate Cancer Research and Challenges

This compound acetate, an acylated derivative of this compound, has been investigated for its potential role in the treatment of prostate carcinoma, particularly in advanced or hormone-refractory cases. karger.comresearchgate.netresearchgate.net Its mechanism of action in prostate cancer is not fully elucidated but is thought to involve multiple sites in androgen metabolism. karger.comsemanticscholar.org Studies have explored its use in metastatic and locally advanced disease, as well as in patients whose disease has progressed despite other hormonal therapies. karger.com

Early research suggested that this compound acetate combined with mini-dose diethylstilbestrol (B1670540) (DES) had comparable therapeutic efficacy to standard-dose DES in metastatic disease, with potentially fewer side effects. karger.com It has also shown effectiveness and good tolerability in patients with locally advanced disease who might benefit from hormonal cytoreduction. karger.com Furthermore, this compound acetate has been considered for palliative care in patients with progressive disease after initial hormonal treatment. karger.com

Despite some reported activity, particularly in hormone-sensitive and hormone-refractory prostate carcinoma, challenges and concerns exist regarding this compound acetate's use in this context. researchgate.netsemanticscholar.org Some studies indicate limited activity on prostate-specific antigen (PSA) levels in patients with castration-resistant prostate cancer (CRPC). semanticscholar.org There are also concerns that this compound acetate might stimulate prostate cancer cell growth, potentially via mutated androgen receptors, particularly in CRPC patients. semanticscholar.orgresearchgate.netnih.gov Case reports have described rapid progression of advanced "hormone-resistant" prostate cancer during palliative treatment with this compound acetate for cachexia. researchgate.net A retrospective study evaluating this compound acetate in patients with hormone-refractory metastatic adenocarcinoma of the prostate reported a response rate of 14%, with two patients out of 14 showing a partial response. capes.gov.br

Research continues to define the optimal hormonal therapy for prostate carcinoma, and further studies are needed to clarify the role and efficacy of this compound acetate in this complex disease. karger.com

Hepatocellular Carcinoma Investigations

Investigations have explored the potential of this compound acetate in the treatment of hepatocellular carcinoma (HCC), a common type of liver cancer. nih.govnih.govtermedia.pl The rationale for this research includes the consideration of HCC as a potentially sex hormone-dependent tumor. aacrjournals.org

A phase II study evaluated this compound acetate (160 mg/day) in 46 patients with advanced HCC. nih.gov Of the 32 evaluable patients for tumor response, none had complete or partial responses. nih.gov However, 12 patients (38%) had stable disease, with seven of these showing a minor response (median tumor size reduction of 18%). nih.gov Twenty patients (62%) had progressive disease. nih.gov The study noted that this compound acetate was useful in the palliative management of HCC patients, leading to improvements in appetite, body weight, and a feeling of well-being with minimal side effects. nih.gov Some patients with stable disease, minor tumor size reduction, and prolonged survival after this compound acetate treatment were observed, and this response might be linked to the presence of glucocorticoid receptors in the tumor. nih.gov

While some studies have shown promising results in terms of prolonging survival rate, reducing tumor size, and improving quality of life, the curative effects of this compound in HCC remain controversial, and no conclusive evidence regarding its effectiveness in inoperable HCC can be definitively declared. nih.govtermedia.pl Further large-population, randomized studies are recommended to examine the role of this compound in HCC, potentially alone or in combination with chemotherapy. nih.govtermedia.pl

Other Investigational Clinical Applications

Endometrial Hyperplasia

This compound acetate has been investigated as a treatment option for endometrial hyperplasia, particularly atypical endometrial hyperplasia (AEH), which is considered a precursor to endometrial carcinoma. cancer.govnih.govijwhr.netnih.gov Conservative treatment with progestins like this compound acetate is an option for patients who wish to preserve fertility or have medical conditions that contraindicate surgery. ijwhr.netnih.gov

Studies have reported complete remission of hyperplasia in a high percentage of patients treated with this compound acetate. nih.gov A phase II trial investigating this compound acetate (80 mg orally twice daily for at least 12 weeks) in patients with atypical EH and well- to moderately-differentiated endometrial carcinoma showed positive responses within 4 weeks, confirmed by biopsy or D&C/hysteroscopy. nih.gov

A retrospective cohort study in Iranian patients evaluated this compound (160 mg daily) for AEH and Stage IA Grade 1 endometrial endometrioid adenocarcinoma. nih.gov In patients with AEH, there were 31 complete responses and five progressive diseases. nih.gov In patients with EA, there were seven complete responses and seven progressive diseases. nih.gov The study concluded that this compound is an effective therapeutic agent for endometrial hyperplasia or low-grade endometrial cancer in patients desiring to preserve childbearing. nih.gov

Research has also explored the combination of this compound acetate with metformin (B114582) for endometrial hyperplasia, although one study found that adding metformin did not significantly increase the effectiveness of this compound acetate alone. ijwhr.net

Table 1: this compound Research Findings in Endometrial Hyperplasia

| Condition Treated | This compound Dosage (Example) | Response Type | Outcome | Source |

| Atypical Endometrial Hyperplasia | 80 mg BID orally | Positive Response | Observed within 4 weeks | nih.gov |

| Atypical Endometrial Hyperplasia | 160 mg daily | Complete Response | 31 out of 50 patients | nih.gov |

| Stage IA Grade 1 Endometrial EA | 160 mg daily | Complete Response | 7 out of 22 patients | nih.gov |

Geriatric Wasting Syndrome

This compound acetate has been studied for the management of geriatric wasting syndrome, characterized by unintentional weight loss in older adults, often associated with comorbidities like cancer, dementia, and chronic diseases. gn1.linktandfonline.comuams.edunih.gov It is the most commonly studied medication for pharmacotherapeutic intervention in this population. gn1.link

This compound acetate is used to improve appetite and treat unintentional weight loss and/or the anorexia-cachexia syndrome in older adults. gn1.link Studies suggest that patients with anorexia-cachexia syndrome secondary to cancer may benefit from this compound acetate therapy, although a meta-analysis of eight studies did not statistically confirm this effect for weight gain (p = 0.104). gn1.link Weight gain tends to be modest and may not result in complete recovery of lost weight. gn1.link

Research indicates that this compound acetate can improve appetite, elevate prealbumin and albumin levels, and increase weight in older adults with wasting syndrome. statpearls.com A study involving predominantly male nursing home residents with weight loss showed that this compound acetate treatment led to significant improvement in appetite and enjoyment. aafp.org At 12 weeks, the this compound acetate group showed a mean weight gain of 1.05 ± 1.0 kg. aafp.org By week 25, the mean weight gain in the this compound acetate group was 2.95 ± 1.41 kg, a statistically significant difference compared to the placebo group, which experienced a mean weight loss. aafp.orgoup.com Improvement in appetite in the this compound acetate arm positively correlated with increased enjoyment of life, less depression, improved sense of well-being, prealbumin gain, and weight gain. nih.gov Reduction in cytokine levels after this compound acetate treatment in geriatric patients with weight loss has been shown to correlate with improvement in appetite, prealbumin, albumin, and quality of life. nih.gov

Table 2: this compound Research Findings in Geriatric Wasting Syndrome

| Outcome | This compound Group (Mean Change) | Placebo Group (Mean Change) | Statistical Significance (Example) | Source |

| Weight Gain (12 wks) | 1.05 ± 1.0 kg | 0.45 ± 0.86 kg loss | Not statistically significant | aafp.org |

| Weight Gain (25 wks) | 2.95 ± 1.41 kg | 0.45 ± 0.86 kg loss | Significant (p = 0.043) | aafp.orgoup.com |

| Appetite | Improved | Significant improvement | nih.govaafp.org | |

| Enjoyment | Improved | Significant improvement | aafp.org | |

| Prealbumin Gain | Correlated with appetite | Positive correlation | nih.gov |

Chemotherapy-Induced Nausea and Vomiting

This compound has been investigated for its potential to help manage chemotherapy-induced nausea and vomiting (CINV). amegroups.orgascopubs.orgnih.gov While primarily known as an appetite stimulant, its antiemetic properties have also been explored. ascopubs.org

A randomized controlled study investigated the use of this compound acetate dispersible tablets in combination with a 5-HT3 receptor antagonist and dexamethasone (B1670325) for the prevention of CINV induced by highly emetogenic chemotherapy. amegroups.orgnih.gov The study compared this triple regimen to a control group receiving only a 5-HT3 receptor antagonist and dexamethasone. amegroups.orgnih.gov

Table 3: this compound Impact on Chemotherapy-Induced Nausea and Vomiting (Delayed)

| Outcome | This compound + Standard Antiemetics | Standard Antiemetics Only | Statistical Significance | Source |

| Complete Prevention of Nausea | 53.3% | 30.0% | P=0.012 | nih.gov |

| Complete Remission of Vomiting | 76.7% | 51.7% | P=0.001 | nih.gov |

Molecular and Cellular Research in Specific Disease Contexts

Megestrol's Role in Modulating Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This environment plays a crucial role in tumor growth, progression, and response to therapy. Studies suggest that this compound can influence components of the TME.

One aspect of the TME modulated by this compound is angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Research in human breast cancer cells (T47-D) has shown that this compound acetate (B1210297) can induce a dose-dependent increase in vascular endothelial growth factor (VEGF) levels. nih.gov This effect appears to be hormone-specific and mediated by progesterone (B1679170) receptors present in these cells. nih.gov However, this induction of VEGF is cell-type specific and was not observed in other breast cancer cell lines (MCF-7, ZR-75, MDA-MB-231) or in endometrial carcinoma cells (Ishikawa). nih.gov This suggests that this compound's influence on angiogenesis within the TME may vary depending on the cancer type and the specific cellular context.

This compound acetate has also been shown to reduce mean microvascular density in a hepatocellular carcinoma mouse model. e-century.us This seemingly contradictory finding regarding angiogenesis highlights the complex and context-dependent effects of this compound on the tumor microenvironment.

Furthermore, this compound's potential to influence the TME extends to its effects on inflammatory cytokines, which are key mediators within this environment. Studies have indicated that this compound acetate can decrease the production and release of pro-inflammatory cytokines such as interleukin (IL)-1, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netjbuon.com This immunomodulatory effect can impact the inflammatory landscape of the TME, which is known to contribute to cancer progression and cachexia. mdpi.comnih.gov

In endometrial cancer, the combination of pterostilbene (B91288) and this compound acetate has been associated with the upregulation of the interferon-alpha immune response pathway, which is considered a critical component in regulating the tumor microenvironment. mdpi.com This suggests that this compound, particularly in combination with other agents, can influence the immune cell activity within the TME.

Investigating this compound's Influence on Cellular Apoptosis and Proliferation

This compound's effects on cancer cell apoptosis (programmed cell death) and proliferation (cell growth and division) are central to its potential antineoplastic activity.

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines in vitro and in vivo. For instance, this compound acetate inhibited the growth of HepG2 hepatocellular carcinoma cells in a dose- and time-dependent manner in vitro, with an IC50 of 260 μM after 24 hours of incubation. aacrjournals.org Inhibition of tumor growth was also observed in nude mice transplanted with HepG2 cells. aacrjournals.org

Apoptosis has been identified as a potential mechanism through which this compound exerts its inhibitory effects on cancer cells. In HepG2 cells treated with this compound acetate, apoptosis following G1 arrest was observed. aacrjournals.org The percentage of apoptotic cells increased with higher concentrations of this compound acetate and longer incubation times. aacrjournals.org

This compound acetate has also been shown to induce irreversible G1 arrest and cellular senescence in human endometrial cancer cell lines (Ishikawa and HHUA). nih.gov This was accompanied by a downregulation of cyclin D1 and an upregulation of p21 and p16, proteins involved in cell cycle regulation and senescence. nih.gov

In combination with other agents, this compound acetate's effects on apoptosis and proliferation can be enhanced. For example, the combination of this compound acetate and arsenic trioxide significantly enhanced the inhibition of cell viability and increased apoptosis in liver cancer cell lines (Hep G2 and BEL 7402). nih.gov Similarly, the combination of pterostilbene and this compound acetate demonstrated a synergistic inhibition of cancer cell growth in vitro and enhanced reduction of tumor growth in an endometrial cancer xenograft mouse model, with increased cleavage of caspase 3, a marker for apoptosis. dntb.gov.uaresearchgate.net

Data on this compound Acetate's Effect on HepG2 Cell Growth In Vitro:

| Concentration (μM) | Incubation Time (h) | Effect on Cell Growth |

| 260 | 24 | IC50 (50% inhibition) |

| Various | Dose- and time-dependent inhibition | Significant suppression of cellular activity |

Data on this compound Acetate's Effect on Cell Cycle Progression in Endometrial Cancer Cells:

| Treatment | Effect on Cell Cycle | Molecular Markers |

| This compound Acetate (>10 nmol/L) | Irreversible G1 arrest, Cellular senescence | Downregulation of Cyclin D1, Upregulation of p21 and p16 |

Interactions with Tumor Signaling Pathways

This compound exerts its effects by interacting with specific molecular targets and influencing various signaling pathways within cancer cells. A primary mechanism involves its interaction with hormone receptors, particularly progesterone receptors (PRs). patsnap.comnih.gov this compound acts as an agonist with a higher affinity for PR than natural progesterone. nih.gov Binding to PR can regulate the expression of genes involved in cell growth and differentiation, which is particularly relevant in hormone-sensitive cancers like breast and endometrial cancer. patsnap.com

This compound acetate has been shown to stimulate cell maturation through a progestin-inducing mechanism by interacting with progesterone receptors. hres.ca It can also modify glucocorticoid action by binding to the glucocorticoid receptor (GR). nih.govhres.ca Studies suggest that this compound binds more strongly to GR than cortisol. nih.gov The presence of GR can be important for the effectiveness of this compound's antitumor effects. aacrjournals.org

In endometrial cancer cells, this compound acetate exerts its anticancer roles through the PR-B/FOXO1 axis, inducing irreversible G1 arrest and cellular senescence. nih.gov

Beyond hormone receptors, this compound can influence other signaling pathways. In liver cancer cells, the combination of this compound acetate and arsenic trioxide led to increased phosphorylation of p38, c-Jun N-terminal kinase 1/2 (JNK1/2), and extracellular signal-regulated kinase 1/2 (ERK1/2), suggesting involvement of the MAPK signaling pathway in their combined antitumor effect. nih.gov

In endometrial cancer cells, the combination of pterostilbene and this compound acetate suppressed the activation of the ERK1/2 pathway and STAT3, as well as estrogen receptor expression. researchgate.netfrontiersin.org This indicates that this compound, especially in combination, can modulate key pathways involved in cell proliferation and survival.

This compound acetate has also been identified as a specific inducer of CYP3A4, a drug-metabolizing enzyme, mediated by the human pregnane (B1235032) X receptor (hPXR). nih.gov this compound activates hPXR by binding to its ligand-binding domain, leading to increased CYP3A4 levels and activity. nih.gov While this is primarily related to drug metabolism, it highlights this compound's interaction with nuclear receptors and its potential to influence cellular processes beyond hormone signaling.

Data on this compound Acetate's Receptor Interactions:

| Receptor | Interaction Type | Effect |

| Progesterone Receptor (PR) | Agonist | Regulates gene expression, influences cell growth/differentiation |

| Glucocorticoid Receptor (GR) | Agonist | Modifies glucocorticoid action, potentially involved in antitumor effects and appetite stimulation |

| Human Pregnane X Receptor (hPXR) | Inducer/Activator | Increases CYP3A4 expression and activity |

Immunomodulatory Effects in Disease States

This compound has been observed to have immunomodulatory effects, particularly in the context of cancer-related cachexia. These effects are believed to contribute to its ability to stimulate appetite and promote weight gain.

One of the proposed mechanisms for this compound acetate's effect on cachexia is the inhibition of inflammatory cytokines, such as TNF-α, IL-1, and IL-6. nih.govresearchgate.netjbuon.com These cytokines are known to play a significant role in the systemic inflammation and metabolic alterations associated with cachexia. mdpi.comnih.gov By reducing the levels of these pro-inflammatory mediators, this compound may help to attenuate the catabolic processes that lead to weight loss and muscle wasting. nih.govjbuon.com

Studies have shown that this compound acetate can reduce the in vitro production of serotonin (B10506) and cytokines (IL-1, IL-6, and TNF-α) by peripheral blood mononuclear cells of cancer patients. researchgate.net This provides cellular-level evidence for its immunomodulatory properties.

While this compound is primarily known for its progestational and potential glucocorticoid activities, its influence on the immune system, particularly the reduction of pro-inflammatory cytokines, is considered a key factor in its efficacy for managing cancer cachexia. jbuon.comkarger.com

It is important to note that while some progestins, including this compound acetate, have been shown to increase the activity of NK-cells, which are involved in the antitumor immune response, progestins can also suppress the antitumor immune response in some contexts, potentially promoting tumor proliferation and metastasis. nih.gov This highlights the complex and sometimes contradictory nature of hormonal effects on the immune system in the presence of cancer.

Data on this compound Acetate's Effect on Cytokine Production:

| Cytokine | Effect of this compound Acetate |

| IL-1 | Decreased production |

| IL-6 | Decreased production |

| TNF-α | Decreased production |

Mechanisms of Resistance and Treatment Challenges

Molecular Mechanisms Underlying Therapeutic Resistance

Resistance to megestrol therapy is a complex phenomenon involving multiple molecular alterations. A primary mechanism relates to changes in steroid hormone receptor expression and function. Alterations in the levels or activity of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and potentially androgen receptor (AR) can impact the responsiveness of cancer cells to this compound. uib.noresearchgate.net While this compound primarily targets PR, crosstalk between steroid hormone receptors and various signaling pathways plays a critical role in resistance development.

Growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK (MEK/ERK) cascades, are frequently implicated in modulating ER function and contributing to acquired endocrine resistance. nih.govmdpi.comresearchgate.net Activation or dysregulation of these pathways can lead to ligand-independent activation of ER or provide alternative survival signals that bypass the this compound-induced growth inhibition. nih.gov

Another significant mechanism involves the increased expression and activity of efflux pumps, particularly P-glycoprotein (ABCB1). nih.govdrugbank.comaacrjournals.orgnih.gov These transmembrane transporters actively pump drugs out of cancer cells, reducing intracellular drug concentrations below therapeutic levels. While this compound itself may interact with P-glycoprotein, its role in modulating or being a substrate for this transporter in the context of resistance is an area of ongoing research. nih.govdrugbank.comaacrjournals.orgnih.gov Studies have shown altered expression of genes related to multidrug resistance, such as MDR1 (encoding P-glycoprotein) and GSTπ, in resistant cell lines. bioscientifica.comnih.gov

Furthermore, factors within the tumor microenvironment, such as hypoxia and autophagy, can contribute to drug resistance by promoting cell survival and altering cellular metabolism. researchgate.netijsra.net

Cellular Adaptations to this compound Exposure

Cancer cells exposed to this compound can undergo various cellular adaptations that promote survival and proliferation despite the presence of the drug. A key adaptation involves the reprogramming of cellular metabolism, allowing resistant cells to maintain energy production and biomass synthesis under therapeutic pressure. mdpi.com

Adaptation to hormone deprivation or therapy can also lead to increased sensitivity to low levels of residual hormones, effectively bypassing the intended inhibitory effects of this compound. bioscientifica.com This can involve changes in the expression or activity of hormone receptors and downstream signaling molecules. Research on antiestrogen-resistant breast cancer cell lines has revealed altered expression profiles of ER, PR, and components of growth factor signaling pathways like EGFR, ErbB-2, AIB1, and BCAR1. bioscientifica.com

This compound acetate (B1210297) has also been shown to induce the expression of CYP3A4, a key drug-metabolizing enzyme, through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov This induction could potentially affect the metabolism of other co-administered drugs, although its direct role in this compound resistance requires further investigation. drugbank.comnih.gov

Strategies for Overcoming Resistance

Overcoming this compound resistance necessitates the development of novel therapeutic strategies that target the identified resistance mechanisms. Combination therapies that simultaneously target multiple signaling pathways or resistance mechanisms hold significant promise. nih.govmdpi.com By hitting cancer cells at different vulnerabilities, these combinations can enhance anti-tumor effects and mitigate the development of resistance.

Strategies include combining this compound acetate with other therapeutic agents. For instance, preclinical and clinical investigations have explored combinations of this compound acetate with cytotoxic agents like paclitaxel (B517696), although clinical trial results have shown limited support for this specific combination in overcoming paclitaxel resistance in ovarian cancer. aacrjournals.orgnih.gov Combinations with natural compounds, such as pterostilbene (B91288), have also shown potential in suppressing signaling pathways like ERK1/2 and STAT3, which are implicated in resistance. researchgate.net

Targeting the alternative or compensatory pathways that resistant cancer cells utilize for survival is another crucial approach. This can involve using inhibitors against key nodes in pathways like PI3K/AKT/mTOR or MAPK. nih.gov

Efforts to overcome efflux pump-mediated resistance include the development of inhibitors that block the activity of transporters like P-glycoprotein. nih.govaacrjournals.orgnih.gov Additionally, novel drug delivery systems, such as nanoparticles, are being investigated to bypass efflux mechanisms and deliver higher concentrations of the drug directly into cancer cells. nih.govmdpi.com

Clinical trials are also exploring the combination of this compound acetate with other endocrine agents, such as aromatase inhibitors, to potentially improve outcomes in hormone-sensitive cancers. mycancergenome.org

Predictive Biomarkers for Therapeutic Response and Resistance

Identifying predictive biomarkers is essential for personalizing cancer treatment and identifying patients who are most likely to respond to this compound therapy or those who are at risk of developing resistance. Steroid receptor expression, including ER, PR, and AR, has been investigated as potential biomarkers for response to progestin therapy. uib.noresearchgate.net Studies suggest that the expression levels and localization of PR isoforms (PRα and PRβ) may correlate with treatment outcomes. uib.no While ER expression is generally associated with response, some ER-negative tumors may still benefit from progestin treatment. uib.no

Other potential biomarkers of resistance that have been explored, particularly in endometrial hyperplasia and cancer, include the overexpression of HSPA5/GRP78 and p53, as well as MMR deficiency. uib.no However, these findings often require further validation in larger studies. uib.no

Adverse Effects and Safety Profiles: Mechanistic Insights

Endocrine System Perturbations

Megestrol's structural similarity to natural progesterone (B1679170) and its affinity for steroid hormone receptors, particularly the glucocorticoid receptor, underpin many of its endocrine-related adverse effects. nih.govnjmonline.nlresearchgate.netelsevier.es

Adrenal Insufficiency and Hypothalamic-Pituitary-Adrenal Axis Suppression

This compound acetate (B1210297) possesses intrinsic glucocorticoid activity and exhibits a considerable binding affinity towards the glucocorticoid receptor. njmonline.nlresearchgate.netelsevier.es Studies have shown that this compound binds more strongly to glucocorticoid receptors than the naturally occurring ligand, cortisol. nih.govnjmonline.nlresearchgate.netelsevier.es For instance, one study indicated a binding affinity of 46% for this compound compared to 25% for cortisol, relative to dexamethasone (B1670325) (100%). nih.govnjmonline.nlresearchgate.net This potent binding allows this compound to exert glucocorticoid-like effects. njmonline.nlresearchgate.net

Chronic administration of this compound can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis through negative feedback mechanisms. njmonline.nlelsevier.esresearchgate.net By activating glucocorticoid receptors in the hypothalamus and pituitary gland, this compound inhibits the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. elsevier.esresearchgate.net This suppression reduces the adrenal glands' production of endogenous cortisol. researchgate.net Upon sudden discontinuation of this compound, the exogenous glucocorticoid activity is abruptly removed, and the suppressed HPA axis may not be able to immediately produce sufficient cortisol to meet the body's needs, potentially leading to secondary adrenal insufficiency. elsevier.esresearchgate.net

Research findings highlight this mechanism. A study involving cancer patients receiving this compound acetate demonstrated significant decreases in ACTH and cortisol levels after one month of therapy, along with a decreased response to cosyntropin (B549272) stimulation. researchgate.net Another study noted that while symptoms of severe adrenal insufficiency only occurred in some cases, the glucocorticoid activity of this compound could suppress the axis at the pituitary and/or hypothalamic level. elsevier.es

Hypogonadism and Sex Hormone Dysregulation

This compound acetate, being a synthetic progestin, exerts anti-gonadotropic activity. nih.gove-enm.orgkoreamed.orgthieme-connect.com This effect is primarily mediated through the suppression of gonadotropin secretion from the anterior pituitary gland. e-enm.orgkoreamed.orgthieme-connect.com By activating progesterone receptors and potentially having other effects, this compound can reduce the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gove-enm.orgkoreamed.orgnih.gov

Suppression of LH and FSH secretion subsequently leads to decreased production of sex hormones by the gonads. In males, this results in reduced testosterone (B1683101) synthesis, contributing to hypogonadism. elsevier.ese-enm.orgkoreamed.orgnih.gov In females, it can affect estrogen release and lead to menstrual disturbances. nih.govkoreamed.org While the exact mechanism for this compound-induced hypogonadism is still under investigation, suppression of gonadotropin secretion is considered a primary factor. e-enm.orgkoreamed.orgnih.gov Studies have reported significant decreases in LH levels following this compound administration. nih.gov This sex hormone dysregulation can manifest clinically as decreased libido, impotence in males, and menstrual irregularities in females. elsevier.ese-enm.orgkoreamed.orgnih.gov

Glucocorticoid-Related Metabolic Effects (e.g., Hyperglycemia, Diabetes Mellitus)

The glucocorticoid-like activity of this compound acetate also contributes to metabolic disturbances, including hyperglycemia and the potential development or worsening of diabetes mellitus. nih.govnjmonline.nlcapes.gov.brnih.govnih.gov Glucocorticoids are known to affect glucose metabolism by promoting gluconeogenesis (glucose production in the liver) and reducing peripheral glucose uptake by tissues like muscle and adipose tissue, leading to insulin (B600854) resistance. capes.gov.brnih.gov

This compound's binding to glucocorticoid receptors mimics these effects, resulting in increased blood glucose levels. nih.govnjmonline.nlcapes.gov.brnih.gov Research suggests that insulin resistance is an underlying mechanism for hyperglycemia associated with this compound therapy. capes.gov.brnih.gov A case study described the development of diabetes mellitus in a patient receiving this compound acetate, where metabolic studies excluded an insulinopenic state and pointed towards insulin resistance as the mechanism. capes.gov.brnih.gov Withdrawal of this compound in this case led to the rapid correction of metabolic abnormalities. capes.gov.brnih.gov These metabolic effects are consistent with the known actions of glucocorticoids on carbohydrate metabolism. nih.govnjmonline.nlnih.gov

Hematological and Cardiovascular Considerations

Venous Thromboembolic Events: Underlying Coagulopathy

This compound acetate is associated with an increased risk of venous thromboembolic events (VTEs), including deep vein thrombosis (DVT) and pulmonary embolism (PE). nih.govnih.govresearchgate.netcochrane.orgmdedge.comrxeconsult.com The underlying mechanism is thought to involve alterations in the coagulation system, leading to a prothrombotic state. nih.govresearchgate.net

While the precise mechanisms are not fully elucidated, progestins, including this compound, can influence the balance between procoagulant and anticoagulant factors. researchgate.net Proposed mechanisms include increased levels of clotting factors and decreased levels of anticoagulant proteins. researchgate.net Studies in patients, particularly those with cancer who may already have a higher baseline risk of thrombosis, have shown a notable incidence of VTEs associated with this compound use. researchgate.netmdedge.com One study in nursing home residents identified a high incidence of VTE in those treated with this compound acetate. researchgate.net Another study in veteran patients using this compound acetate as an appetite stimulant found a high rate of VTE, particularly in patients with cancer, suggesting a contributory role of the medication. mdedge.com The incidence of VTE was observed to be higher with higher doses of this compound. mdedge.com

Fluid Retention and Edema Mechanisms

Fluid retention and edema are also reported adverse effects of this compound acetate. nih.govthieme-connect.comcochrane.orghres.ca The mechanisms contributing to fluid retention are not completely understood but may involve effects on mineralocorticoid receptors or other pathways influencing electrolyte and water balance.

While this compound is primarily known for its progestational and glucocorticoid-like activities, it has been reported to have very slight mineralocorticoid activity. drugbank.com Mineralocorticoids, such as aldosterone, primarily act on the kidneys to increase sodium and water reabsorption, leading to fluid retention. While the mineralocorticoid activity of this compound is described as slight, it may contribute to this effect, particularly with prolonged use or higher doses. drugbank.com Additionally, some theories suggest that effects on progesterone receptors or interactions with other hormonal pathways could play a role in fluid balance regulation. researchgate.net Fluid retention can manifest as peripheral edema, commonly observed in the extremities. nih.govthieme-connect.comcochrane.orghres.ca

Data Table: Mechanistic Insights into this compound Acetate Adverse Effects

| Adverse Effect | Primary Proposed Mechanism(s) | Receptor Interaction(s) Involved | Key Research Findings/Evidence |

| Adrenal Insufficiency/HPA Axis Suppression | Suppression of CRH and ACTH release via negative feedback. elsevier.esresearchgate.net | Glucocorticoid Receptor (agonist) nih.govnjmonline.nlresearchgate.netelsevier.es | This compound binds more strongly to glucocorticoid receptors than cortisol. nih.govnjmonline.nlresearchgate.net Decreased ACTH and cortisol levels observed in patients. researchgate.net |

| Hypogonadism/Sex Hormone Dysregulation | Suppression of gonadotropin (LH, FSH) secretion. e-enm.orgkoreamed.orgthieme-connect.com | Progesterone Receptor nih.govpatsnap.comresearchgate.net | Reduced testosterone levels in males. elsevier.ese-enm.orgkoreamed.orgnih.gov Decreased LH levels reported. nih.gov |

| Hyperglycemia/Diabetes Mellitus | Increased gluconeogenesis, reduced peripheral glucose uptake, insulin resistance. capes.gov.brnih.gov | Glucocorticoid Receptor (agonist) nih.govnjmonline.nlnih.gov | Case studies suggest insulin resistance as the mechanism. capes.gov.brnih.gov Reversal of hyperglycemia upon discontinuation. capes.gov.brnih.gov |

| Venous Thromboembolic Events (VTE) | Alterations in coagulation factors, leading to a prothrombotic state. nih.govresearchgate.net | Not directly linked to specific receptor binding | Increased incidence of VTE observed in patients, including those with cancer and in nursing homes. researchgate.netmdedge.com Higher risk potentially associated with higher doses. mdedge.com |

| Fluid Retention and Edema | Potential effects on sodium and water reabsorption. drugbank.com | Mineralocorticoid Receptor (slight activity) drugbank.com | Observed clinically as peripheral edema. nih.govthieme-connect.comcochrane.orghres.ca Proposed involvement of progesterone receptors or other pathways. researchgate.net |

Hypertension Development and Cardiovascular Impact